molecular formula C16H14F3N3O4 B2467407 2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide CAS No. 1351591-43-9

2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

Cat. No. B2467407
CAS RN: 1351591-43-9
M. Wt: 369.3
InChI Key: AOBVCEJBFNGQHH-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, also known as CTB, is a synthetic compound that has been extensively studied in the field of pharmacology. CTB is a member of the oxazole class of compounds and has been shown to have a wide range of biological activities.

Scientific Research Applications

Oxazole Derivatives in Synthesis

Oxazoles are utilized as masked forms of activated carboxylic acids in synthesis processes. For example, they can undergo photooxygenation to form triamides, which can then be used for the synthesis of macrolides, including compounds like recifeiolide and curvularin. This method highlights the versatility of oxazole derivatives in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981)[https://consensus.app/papers/activated-carboxylates-photooxygenation-oxazoles-wasserman/cee7fe69682e512f8a3a13ec32dc087c/?utm_source=chatgpt].

Catalysis and Chemical Reactivity

Oxazole derivatives are involved in [3+2] annulations via gold-catalyzed oxidation strategies, showcasing their role in the development of novel methods for constructing oxazole rings. This application demonstrates the importance of oxazole derivatives in expanding the toolkit for organic synthesis and catalysis (Luo, Ji, Li, & Zhang, 2012)[https://consensus.app/papers/tempering-reactivities-postulated-αoxo-gold-carbenes-luo/282b56c5153b5ebc81764f4aa8b5152b/?utm_source=chatgpt].

Structural Analysis and Crystallography

Studies on oxazole derivatives also include crystal structure and Hirshfeld surface analysis to understand their structural characteristics better. Such analyses are crucial for designing compounds with desired physical and chemical properties (Pokhodylo, Slyvka, & Pavlyuk, 2021)[https://consensus.app/papers/synthesis-crystal-structure-hirshfeld-surface-analysis-pokhodylo/45c55a3e2bb5572eb108e7bd708cad3b/?utm_source=chatgpt].

Synthetic Methodologies

Oxazole derivatives are synthesized through various methodologies, including copper-catalyzed intramolecular cyclization, highlighting the adaptability of oxazole chemistry in synthesizing biologically active compounds and materials (Kumar, Saraiah, Misra, & Ila, 2012)[https://consensus.app/papers/synthesis-2phenyl45substituted-oxazoles-kumar/8e703de500f85268a16bedc14071f09e/?utm_source=chatgpt].

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4/c17-16(18,19)26-11-5-1-9(2-6-11)7-20-14(24)12-8-25-15(21-12)22-13(23)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBVCEJBFNGQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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